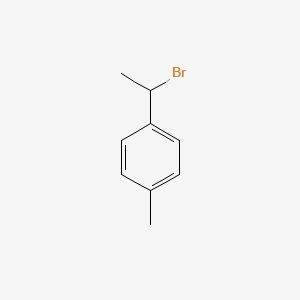1-(1-Bromoethyl)-4-methylbenzene
CAS No.: 24344-85-2
Cat. No.: VC4329798
Molecular Formula: C9H11Br
Molecular Weight: 199.091
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 24344-85-2 |
|---|---|
| Molecular Formula | C9H11Br |
| Molecular Weight | 199.091 |
| IUPAC Name | 1-(1-bromoethyl)-4-methylbenzene |
| Standard InChI | InChI=1S/C9H11Br/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8H,1-2H3 |
| Standard InChI Key | DMQHFJJRWZJNLF-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(C)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-(1-Bromoethyl)-4-methylbenzene features a benzene ring with a methyl group at the para position and a bromoethyl (-CH₂Br) substituent at the adjacent carbon. The IUPAC name, 1-(1-bromoethyl)-4-methylbenzene, reflects this arrangement . The bromine atom on the ethyl chain creates a highly electrophilic β-carbon, making the compound reactive toward nucleophiles.
Key Structural Data:
The compound’s planar aromatic ring and tetrahedral bromoethyl group contribute to its moderate polarity, influencing solubility and reactivity.
Physical Properties
-
State: Likely a liquid at room temperature, based on similar bromoethyl derivatives .
-
Solubility: Limited data available; expected to dissolve in organic solvents like dichloromethane or ether.
-
Stability: Susceptible to hydrolysis under humid conditions, necessitating anhydrous storage.
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via bromination of 4-methylphenethyl alcohol or through Friedel-Crafts alkylation followed by bromination .
Reaction Optimization
-
Temperature: Maintained at 0–5°C to suppress side reactions (e.g., ring bromination).
-
Solvent: Anhydrous CCl₄ or dichloromethane enhances yield by stabilizing intermediates.
-
Yield: Reported at 60–75% for analogous syntheses.
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s methyl and bromoethyl groups serve as handles for derivatization in drug discovery. For example, it could act as a precursor to antihistamines or antipsychotics.
Comparative Analysis with Analogues
1-(1-Bromoethyl)-4-methoxybenzene
Replacing the methyl group with methoxy (-OCH₃) increases electron density, altering reactivity in electrophilic substitutions.
1-(2-Bromoethyl)-4-methylbenzene
Positional isomerism shifts the bromine to the ethyl chain’s terminal carbon, enhancing steric accessibility for SN₂ reactions .
Future Research Directions
-
Catalytic Asymmetric Synthesis: Developing enantioselective routes to chiral bromoethyl derivatives.
-
Green Chemistry: Exploring solvent-free bromination or biocatalytic methods.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume